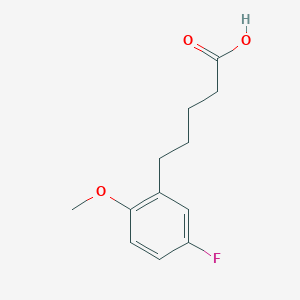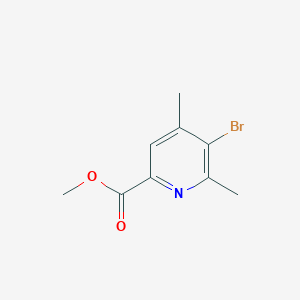
(4-Amino-5-nitropyridin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Amino-5-nitropyridin-3-yl)methanol is an organic compound with the molecular formula C6H7N3O3 It is a derivative of pyridine, characterized by the presence of amino and nitro groups on the pyridine ring, along with a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-5-nitropyridin-3-yl)methanol typically involves the nitration of 4-aminopyridine followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 4-aminopyridine with nitric acid to form 4-amino-3-nitropyridine. This intermediate is then subjected to a reduction reaction to introduce the hydroxymethyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Amino-5-nitropyridin-3-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of a diamino derivative.
Substitution: The amino and nitro groups can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of 4-amino-5-nitropyridine-3-carboxylic acid.
Reduction: Formation of 4,5-diaminopyridin-3-ylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-Amino-5-nitropyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (4-Amino-5-nitropyridin-3-yl)methanol is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of both amino and nitro groups allows the compound to participate in various biochemical pathways, potentially leading to the modulation of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-3-nitropyridine: Similar structure but lacks the hydroxymethyl group.
4-Amino-5-nitropyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
4,5-Diaminopyridin-3-ylmethanol: Similar structure but with an additional amino group instead of a nitro group.
Uniqueness
(4-Amino-5-nitropyridin-3-yl)methanol is unique due to the combination of functional groups present on the pyridine ring
Eigenschaften
Molekularformel |
C6H7N3O3 |
|---|---|
Molekulargewicht |
169.14 g/mol |
IUPAC-Name |
(4-amino-5-nitropyridin-3-yl)methanol |
InChI |
InChI=1S/C6H7N3O3/c7-6-4(3-10)1-8-2-5(6)9(11)12/h1-2,10H,3H2,(H2,7,8) |
InChI-Schlüssel |
OLXYWYKKEDBEFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C=N1)[N+](=O)[O-])N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methylfuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13662347.png)
![1-Boc-3-[4-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B13662379.png)






![Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13662420.png)



